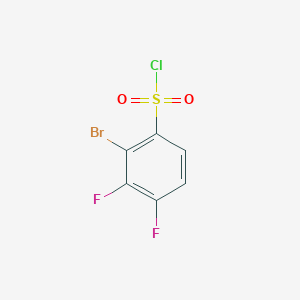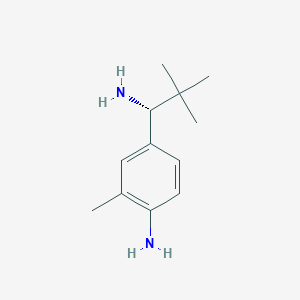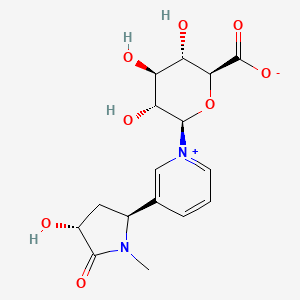
trans-3'-Hydroxycotinine-N-b-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3’-Hydroxycotinine-N-b-D-glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. This compound is formed in the human body as a result of the metabolism of nicotine, which is primarily found in tobacco products. It is excreted in the urine and serves as a biomarker for nicotine exposure .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-N-b-D-glucuronide involves the glucuronidation of trans-3’-hydroxycotinine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to trans-3’-hydroxycotinine .
Industrial Production Methods: Industrial production of trans-3’-Hydroxycotinine-N-b-D-glucuronide is not commonly practiced due to its primary occurrence as a metabolic byproduct in humans. for research purposes, it can be synthesized in vitro using liver microsomes and UDP-glucuronic acid .
化学反应分析
Types of Reactions: trans-3’-Hydroxycotinine-N-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of trans-3’-hydroxycotinine .
Common Reagents and Conditions:
Reagents: UDP-glucuronic acid, liver microsomes
Major Products: The major product of this reaction is trans-3’-Hydroxycotinine-N-b-D-glucuronide itself .
科学研究应用
Chemistry: In chemistry, trans-3’-Hydroxycotinine-N-b-D-glucuronide is used as a reference standard for the study of nicotine metabolism and the development of analytical methods for detecting nicotine exposure .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotine and the role of glucuronidation in detoxification processes .
Medicine: In medicine, trans-3’-Hydroxycotinine-N-b-D-glucuronide serves as a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke. It is also used in pharmacokinetic studies to understand the metabolism and clearance of nicotine .
Industry: In the tobacco industry, this compound is used to monitor the effectiveness of smoking cessation programs and to study the impact of nicotine exposure on human health .
相似化合物的比较
Similar Compounds:
trans-3’-Hydroxycotinine-O-glucuronide: Another glucuronide conjugate of trans-3’-hydroxycotinine, differing in the site of glucuronidation.
Cotinine: A primary metabolite of nicotine, which is further metabolized to trans-3’-hydroxycotinine.
Uniqueness: trans-3’-Hydroxycotinine-N-b-D-glucuronide is unique in its specific glucuronidation at the nitrogen atom, distinguishing it from other glucuronide conjugates of nicotine metabolites. This specific modification plays a crucial role in its excretion and detection as a biomarker for nicotine exposure .
属性
分子式 |
C16H20N2O8 |
|---|---|
分子量 |
368.34 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10-,11-,12+,13-,15+/m0/s1 |
InChI 键 |
RQZAUCJAFHEEEZ-QYPXCVPJSA-N |
手性 SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
规范 SMILES |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
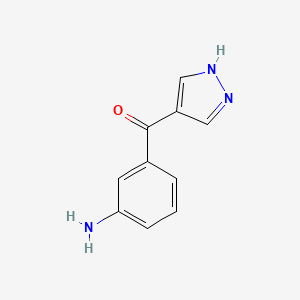
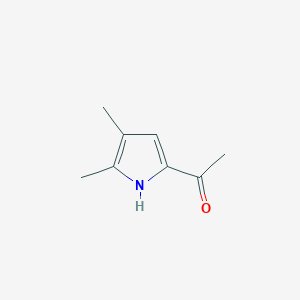
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)

![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)
![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)

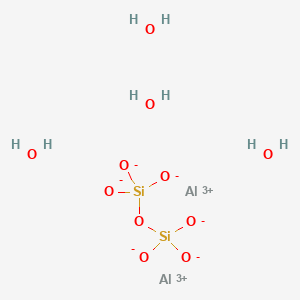

![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)
